(5-Fluoro-2-methylphenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

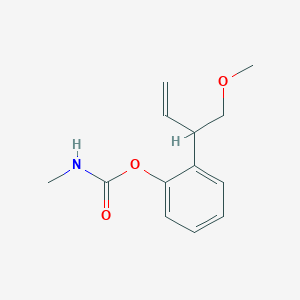

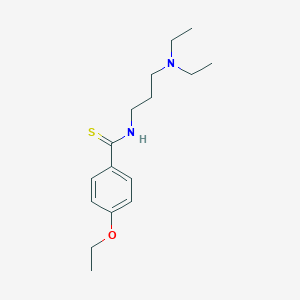

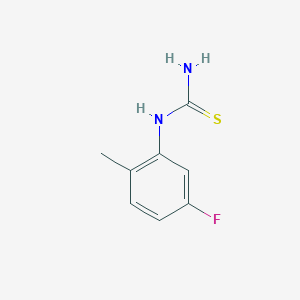

5-Fluoro-2-methylphenyl thiourea is a chemical compound with the molecular formula C8H9FN2S and a molecular weight of 184.24 . It is also known by its IUPAC name, N-(5-fluoro-2-methylphenyl)thiourea .

Synthesis Analysis

Thiourea compounds, including 5-Fluoro-2-methylphenyl thiourea, have been synthesized through various methods. One common approach involves the reaction of anilines with carbon disulfide . More recent advances in the synthesis of urea- and thiourea-based compounds have been discussed in the literature .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methylphenyl thiourea consists of a thiourea group (NH2C=S) attached to a 5-fluoro-2-methylphenyl group . The InChI code for this compound is 1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) .科学的研究の応用

Organic Synthesis

(5-Fluoro-2-methylphenyl)thiourea: serves as an important intermediate in organic synthesis. Its reactivity due to the thiourea moiety allows it to participate in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound can act as a nucleophile in reactions with electrophiles, leading to the formation of various sulfur-containing rings .

Pharmaceutical Industry

In the pharmaceutical industry, this compound has been explored for its potential medicinal properties. Thioureas are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal effects. Specifically, (5-Fluoro-2-methylphenyl)thiourea could be used to develop new drugs that target enzyme inhibition, as it has shown activity against enzymes like α-amylase and α-glucosidase .

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting these enzymes, (5-Fluoro-2-methylphenyl)thiourea could help in managing the symptoms of these diseases .

Antioxidant Potential

Research has indicated that thiourea derivatives can act as antioxidants. This particular compound may contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress. This application is significant in the prevention of diseases caused by oxidative damage, such as cancer and heart disease .

Antibacterial Applications

The antibacterial potential of (5-Fluoro-2-methylphenyl)thiourea has been demonstrated in studies, showing effectiveness against selected bacterial strains. This suggests its use in developing new antibacterial agents, which is crucial in the era of increasing antibiotic resistance .

Coordination Chemistry

In coordination chemistry, (5-Fluoro-2-methylphenyl)thiourea can act as a ligand to form complexes with various metals. These complexes have diverse applications, including catalysis, material science, and as models for biological systems. The fluoro and methyl substituents on the phenyl ring can influence the stability and reactivity of these metal complexes .

Material Science

Thiourea derivatives are used in material science for the synthesis of novel materials with specific properties(5-Fluoro-2-methylphenyl)thiourea could be involved in the creation of polymers or as a precursor for the synthesis of nanomaterials, which have applications in electronics, sensing, and catalysis .

Analytical Chemistry

In analytical chemistry, (5-Fluoro-2-methylphenyl)thiourea can be used as a reagent for the detection of certain metals and anions due to its selective binding properties. This application is valuable in environmental monitoring and quality control processes .

Safety and Hazards

将来の方向性

Thiourea compounds, including 5-Fluoro-2-methylphenyl thiourea, continue to be a subject of interest in medicinal chemistry due to their broad range of therapeutic and pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating their potential applications in various fields of medicine and chemistry .

特性

IUPAC Name |

(5-fluoro-2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTMKTPFNGHTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369736 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methylphenyl)thiourea | |

CAS RN |

16822-86-9 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。